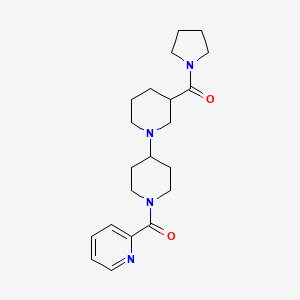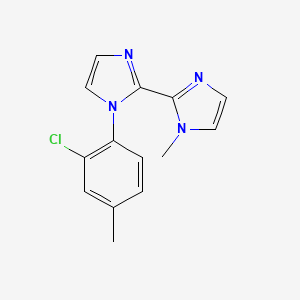![molecular formula C12H17NO3S B5346774 2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
2-[(3-methylbutyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methylbutyl)sulfonyl]benzamide, also known as MSB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonylurea compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of 2-[(3-methylbutyl)sulfonyl]benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. These enzymes are involved in the production of pro-inflammatory cytokines and the regulation of cell growth and differentiation. By inhibiting these enzymes, this compound may be able to exert its anti-inflammatory, antitumor, and antiviral effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, which may be useful in the treatment of cancer. Additionally, this compound has been found to inhibit the replication of several viruses, including the influenza virus and the human immunodeficiency virus, which may be useful in the development of antiviral therapies.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-methylbutyl)sulfonyl]benzamide in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties, which make it a useful tool for studying these biological processes. Additionally, this compound has been found to be relatively safe and non-toxic, which makes it a useful tool for in vivo studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is relatively insoluble in water, which can make it difficult to use in some experiments. Additionally, this compound has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in some studies.
将来の方向性
There are several future directions for research on 2-[(3-methylbutyl)sulfonyl]benzamide. One possible direction is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another possible direction is the study of the molecular mechanisms underlying the biological activities of this compound. Understanding these mechanisms may lead to the development of new therapies for inflammatory diseases, cancer, and viral infections. Additionally, the use of this compound in combination with other compounds may lead to the development of new and more effective therapies for these diseases.
合成法
The synthesis of 2-[(3-methylbutyl)sulfonyl]benzamide involves the reaction of 2-aminobenzamide with 3-methylbutylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid, which can be purified using column chromatography. This synthesis method has been reported in several scientific publications, and it has been found to be reliable and efficient.
科学的研究の応用
2-[(3-methylbutyl)sulfonyl]benzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antiviral properties by inhibiting the replication of several viruses, including the influenza virus and the human immunodeficiency virus.
特性
IUPAC Name |
2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGTEQERBBANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5346741.png)
![5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5346743.png)
![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)